![molecular formula C17H18BrN3O3S B2449347 N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319801-02-8](/img/structure/B2449347.png)
N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a pyrazole ring, a tetrahydrothiophene ring, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The bromophenyl group would likely contribute significant steric bulk, while the amide group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- The compound is part of a broader class of pyrazole-thiophene-based amide derivatives synthesized through various methodologies, including Pd (0)-catalyzed Suzuki–Miyaura cross-coupling. These compounds exhibit significant potential due to their non-linear optical (NLO) properties and chemical reactivity, as indicated by Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) data (Kanwal et al., 2022).
Potential Radiotracer Applications
- While not directly related to the specific compound , the feasibility of nucleophilic displacement in the pyrazole ring for synthesizing radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the potential application of pyrazole derivatives in positron emission tomography (PET) to study brain receptors (Katoch-Rouse & Horti, 2003).
Applications in Crystal Structure and Hirshfeld Surface Analysis
- Synthesis of similar compounds, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and their crystal structure determination through single crystal X-ray diffraction studies opens avenues for understanding intermolecular interactions and molecular stability in such compounds (Prabhuswamy et al., 2016).
Anticonvulsant Activity Research
- Pyrazole-carboxamide analogues have been synthesized and evaluated for their anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Ahsan et al., 2013).
Nonlinear Optical Properties
- The investigation of nonlinear optical properties of certain pyrazole derivatives can lead to applications in optoelectronics and photonics. This research area includes the study of how these compounds interact with light, potentially useful for developing new materials for optical devices (Stagni et al., 2008).
Antimicrobial and Antifungal Applications
- Some pyrazole derivatives have been investigated for their insecticidal and fungicidal activities, which could lead to the development of new pesticides or pharmaceuticals (Zhu et al., 2014).
Antiproliferative Agents in Cancer Research
- The synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has shown potential in the development of antiproliferative agents, particularly against breast cancer and leukemia cells, suggesting a significant avenue for cancer treatment research (Ananda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-11-3-1-4-12(9-11)19-17(22)16-14-5-2-6-15(14)20-21(16)13-7-8-25(23,24)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICJECUHOLMUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
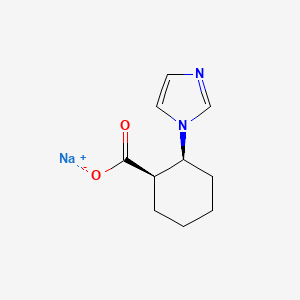
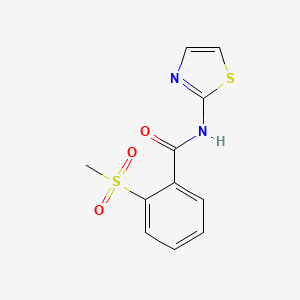


![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)
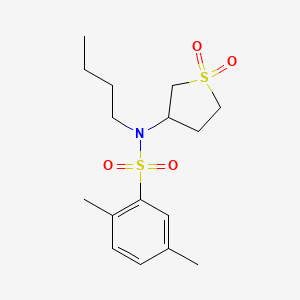
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
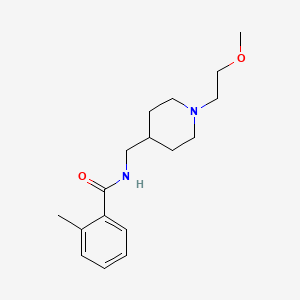
![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2449276.png)

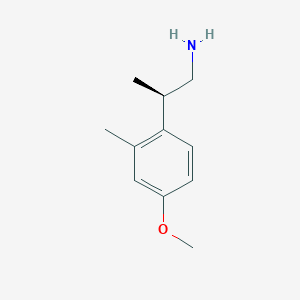

![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)

